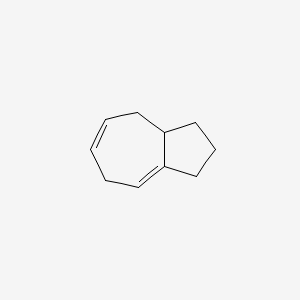

1,2,3,3a,4,7-Hexahydroazulene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

652158-66-2 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

1,2,3,3a,4,7-hexahydroazulene |

InChI |

InChI=1S/C10H14/c1-2-5-9-7-4-8-10(9)6-3-1/h1-2,6,9H,3-5,7-8H2 |

InChI Key |

CEZHZRQFJLHZQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC=CCC=C2C1 |

Origin of Product |

United States |

Contextualization Within Bicyclo 5.3.0 Decane Frameworks

The foundational structure of 1,2,3,3a,4,7-hexahydroazulene is the bicyclo[5.3.0]decane ring system. ontosight.airesearchgate.net This nomenclature indicates a bicyclic molecule containing a total of ten carbon atoms. The numbers within the brackets—5, 3, and 0—describe the number of carbon atoms in the bridges connecting the two bridgehead carbons. Specifically, there is a five-carbon bridge, a three-carbon bridge, and a zero-carbon bridge (a direct bond) between the bridgehead atoms. ontosight.ai This arrangement results in a fused ring system composed of a seven-membered ring and a five-membered ring. nih.gov

Hydroazulenes, including the specific isomer this compound, are derivatives of the parent bicyclo[5.3.0]decane structure. The term "hexahydro" signifies the addition of six hydrogen atoms to the parent azulene (B44059) structure, resulting in a partially saturated bicyclic system. The specific numbering "1,2,3,3a,4,7" indicates the positions of the double bonds and the stereochemistry at the ring fusion. The bicyclo[5.3.0]decane framework is a common motif in a variety of natural products, particularly in a class of sesquiterpenes known as guaianolides. researchgate.netresearchgate.net The unique three-dimensional shape and stereochemical complexity of this framework make it a significant target in organic synthesis. ontosight.ai

Table 1: Properties of Bicyclo[5.3.0]decane

| Property | Value | Reference |

| Formula | C₁₀H₁₈ | nist.gov |

| Molecular Weight | 138.2499 g/mol | nist.gov |

| CAS Registry Number | 5661-80-3 | nist.gov |

| Common Synonyms | Decahydroazulene, Perhydroazulene | nist.gov |

Significance of the 1,2,3,3a,4,7 Hexahydroazulene Isomer in Organic Chemistry Research

The 1,2,3,3a,4,7-hexahydroazulene isomer and its derivatives are of considerable interest to organic chemists for several reasons. Their unique bicyclic structure serves as a key building block, or scaffold, for the synthesis of more complex molecules, particularly natural products and pharmaceuticals. ontosight.aismolecule.com The specific arrangement of atoms and the presence of double bonds in the this compound isomer allow for a variety of chemical transformations. These reactions can include electrophilic additions to the double bonds, hydrogenations to produce fully saturated systems, and oxidations to introduce new functional groups. smolecule.com

Research has demonstrated that the hydroazulene framework can be synthesized through various methods, including rhodium-catalyzed cycloaddition reactions. nih.govliverpool.ac.uk These synthetic strategies are crucial for creating libraries of diverse compounds that can be screened for potential biological activity. For instance, derivatives of hexahydroazulene have been investigated for their potential as antimicrobial and anti-inflammatory agents. smolecule.com The rigid, yet three-dimensionally complex, structure of the hexahydroazulene core can be strategically modified to interact with specific biological targets. nih.gov

Table 2: Research on Hexahydroazulene Derivatives

| Research Area | Key Findings | Reference |

| Synthesis | Rhodium-catalyzed cycloisomerization and Diels-Alder reactions can be used to construct the hydroazulene core. | nih.gov |

| Functionalization | The trisubstituted double bond of certain hydroazulene adducts can be diastereoselectively reduced. | nih.gov |

| Biological Activity | Some azulene (B44059) derivatives have shown potential antimicrobial and anti-inflammatory properties. | smolecule.com |

Historical Overview of Relevant Azulene and Hydroazulene Chemical Studies

Strategies for Carbon Framework Construction

The creation of the distinctive 5,7-fused ring system of hexahydroazulenes relies on a variety of strategic bond-forming reactions. These methods are designed to control stereochemistry and functional group placement, which is crucial for the synthesis of complex natural products.

Cascade and Tandem Reactions in Hexahydroazulene Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules like hexahydroazulenes by forming multiple bonds in a single operation without isolating intermediates. wikipedia.org20.210.105rsc.org This approach is highly atom-economical and minimizes waste, time, and labor. wikipedia.org20.210.105 These reactions can be initiated by a single event that triggers a sequence of intramolecular transformations, leading to a significant increase in molecular complexity. rsc.org

A notable example involves an enantioselective aminocatalytic cascade reaction that starts with a 1,3-dipolar [6+4] cycloaddition between a catalytically generated trienamine and a 3-oxidopyridinium betaine (B1666868). researchgate.net The resulting cycloadduct then undergoes a series of intramolecular reactions, including an enamine-mediated aldol (B89426) reaction, hydrolysis, and an E1cb sequence, to furnish a chiral hexahydroazulene scaffold. researchgate.net Such strategies are pivotal in the efficient total synthesis of complex natural products. wikipedia.org

Intramolecular Cyclization Approaches (e.g., Radical, Metathesis)

Intramolecular cyclization is a powerful strategy for forming the cyclic systems of hexahydroazulenes. These reactions involve the formation of a bond between two parts of the same molecule.

Radical Cyclization: Substrate-controlled radical reactions have been effectively used to introduce functionalities, such as a lactone moiety, onto the seven-membered ring of a pre-existing 5,7-bicyclic system. liverpool.ac.uk This demonstrates the utility of radical-based methods in the later stages of a synthesis to build upon the core hexahydroazulene framework.

Metathesis: Ring-closing metathesis (RCM) has become a reliable tool for synthesizing medium-sized rings, which are often challenging to construct using conventional cyclization methods. nih.govacs.org While direct intramolecular reactions to form seven-membered rings can be difficult, RCM provides a powerful alternative. nih.gov For instance, the ring-closing metathesis of suitable diene precursors catalyzed by ruthenium or molybdenum alkylidenes can efficiently generate the seven-membered ring of the hexahydroazulene system. acs.org Enyne metathesis, another variant, combines an alkene and an alkyne to form a conjugated diene system, offering a strategic approach to constructing the unsaturated portions of hexahydroazulene analogues. beilstein-journals.org

| Cyclization Type | Key Features | Application in Hexahydroazulene Synthesis |

| Radical Cyclization | Involves radical intermediates; can be used for functionalization. | Introduction of lactones onto the seven-membered ring. liverpool.ac.uk |

| Ring-Closing Metathesis (RCM) | Forms cyclic alkenes from dienes; catalyzed by metal alkylidenes. | Construction of the seven-membered ring. nih.govacs.org |

| Enyne Metathesis | Couples an alkene and an alkyne to form a conjugated diene. | Creation of diene systems within the hexahydroazulene framework. beilstein-journals.org |

Ring Expansion Strategies for Hexahydroazulene Skeletons

Ring expansion reactions provide a valuable method for constructing the seven-membered ring of the hexahydroazulene framework from more readily available five- or six-membered ring precursors. rsc.org These strategies can overcome the challenges associated with the direct formation of medium-sized rings. rsc.org

One notable approach involves a new ring expansion method to create a bicyclo[5.3.0]decane ring system with an angular methyl group, which is a key structural feature in pseudoguaiane natural products. elsevierpure.comdntb.gov.uamedscape.com Another strategy utilizes the reaction of β'-bromo-α-diazo ketones with rhodium carboxylates, which proceeds through an intramolecular addition of a rhodium carbenoid to an aromatic π-bond, followed by electrocyclic ring opening and subsequent steps to yield 1-hydroxyazulene derivatives. researchgate.net

The Buchner reaction, traditionally used for benzenoid aromatics, has been extended to the ring expansion of nonbenzenoid azulenes using a copper catalyst with a diazo reagent. researchgate.net This method provides a direct route to expand the seven-membered ring of an existing azulene system.

Cycloaddition Reactions (e.g., [6+4], [4+3] Cycloadditions)

Cycloaddition reactions are highly effective for rapidly building molecular complexity and are a cornerstone of hexahydroazulene synthesis. researchgate.net These reactions involve the joining of two components to form a new ring.

[6+4] Cycloadditions: This type of higher-order cycloaddition is particularly suited for constructing the 5,7-fused ring system. researchgate.net An enantioselective aminocatalytic cascade reaction initiated by a [6+4] cycloaddition has been developed to produce chiral hexahydroazulene scaffolds. researchgate.net The reaction between a trienamine and a 3-oxidopyridinium betaine directly forms the core bicyclic structure. researchgate.net Enzyme-catalyzed [6+4] cycloadditions have also been identified in the biosynthesis of certain natural products, highlighting the significance of this reaction type in nature. nih.gov

[4+3] Cycloadditions: These reactions are another important tool for the synthesis of seven-membered rings and have been applied to the construction of cycloheptanoid natural products. nih.gov

| Cycloaddition Type | Reactant Components | Ring System Formed | Key Features |

| [6+4] Cycloaddition | 6π electron system + 4π electron system | Ten-membered ring (intermediate) | Can be enzyme-catalyzed or aminocatalyzed; provides rapid access to the 5,7-fused system. researchgate.netnih.gov |

| [4+3] Cycloaddition | 4π electron system + 3-atom component | Seven-membered ring | A valuable strategy for constructing the cycloheptane (B1346806) portion of the hexahydroazulene skeleton. nih.gov |

Rhodium-Catalyzed Carbocyclization in 5,7-Bicyclic Systems

Rhodium-catalyzed carbocyclization reactions have emerged as a powerful and effective strategy for constructing the cis-fused 5,7-bicyclic system of hexahydroazulenes. liverpool.ac.uk These methods often utilize strained three-membered rings as precursors. liverpool.ac.uk

A prominent example is the rhodium-catalyzed [(3+2)+2] carbocyclization of vinyl silanes with monosubstituted alkynes. liverpool.ac.uk This transformation yields silylated cis-fused 5,7-bicyclic systems that can be further functionalized. liverpool.ac.uk For instance, selective oxidation of the silyl (B83357) group can introduce a hydroxyl group at the C6 position, a common feature in guaianolide and pseudoguaianolide (B12085752) natural products. liverpool.ac.uk Another approach involves the rhodium(I)-catalyzed ene-allene carbocyclization, which provides a novel route to seven-membered heterocyclic compounds and can be adapted for carbocyclic systems. nih.gov Furthermore, rhodium(I)-catalyzed cyclocarbonylation of axially chiral allenes offers an enantioselective synthesis of 5,7-bicyclic ring systems. nih.gov

Utilization of Spirocyclopropanes as Precursors

Spirocyclopropanes have proven to be versatile precursors for the synthesis of hexahydroazulenes through ring-opening cyclization reactions. researchgate.net This strategy leverages the inherent strain of the cyclopropane (B1198618) ring to drive the formation of the larger seven-membered ring.

For example, the reaction of cycloheptane-1,3-dione-2-spirocyclopropanes can produce 1,2,3,6,7,8-hexahydroazulen-4-ones. researchgate.net These products can then be readily converted into highly substituted azulenes through oxidation. researchgate.net The synthetic utility of this approach is enhanced by the efficient and practical synthesis of the required 2',3'-nonsubstituted spirocyclopropanes from 1,3-diones using a sulfonium (B1226848) salt. researchgate.net

Stereochemical Control in 1,2,3,3a,4,7-Hexahydroazulene Synthesis

Achieving precise control over the stereochemistry of the multiple chiral centers within the this compound framework is a paramount challenge in its synthesis. Both enantioselective and diastereoselective approaches have been developed to address this, enabling the preparation of specific stereoisomers.

Enantioselective Approaches

Enantioselective synthesis of the hexahydroazulene skeleton has been advanced significantly through the use of organocatalysis. researchgate.netmdpi.com Chiral secondary amines, acting as organocatalysts, can activate substrates through the formation of chiral iminium ions or enamines, thereby inducing high levels of enantioselectivity in cycloaddition reactions. mdpi.com

A notable example is the trienamine-mediated [6+4] cycloaddition, which furnishes the chiral hexahydroazulene framework. researchgate.net In this process, a chiral aminocatalyst facilitates the reaction, leading to the formation of three new carbon-carbon bonds and three new stereocenters with excellent diastereo-, regio-, and periselectivity (>20:1) and high enantiomeric excess (ee) of up to 96%. researchgate.net This method represents a powerful strategy for the asymmetric synthesis of this complex bicyclic system. researchgate.net

Chiral phosphoric acids (CPAs) have also emerged as highly effective organocatalysts for a wide array of enantioselective transformations. beilstein-journals.orgrsc.org These Brønsted acids can create a chiral environment, often through hydrogen bonding interactions, that directs the stereochemical outcome of a reaction. beilstein-journals.orgrsc.org While their direct application in the synthesis of the this compound core is an area of ongoing research, their success in catalyzing asymmetric reactions to produce other complex chiral molecules, including those with axial chirality, highlights their potential in this field. beilstein-journals.orgsioc-journal.cnnih.govrsc.org The development of synergistic catalysis, combining chiral phosphoric acids with transition metals like palladium, has further expanded the toolbox for synthesizing chiral molecules with high selectivity. sioc-journal.cn

A summary of an enantioselective approach to a hexahydroazulene framework is presented below:

Table 1: Enantioselective Synthesis of a Hexahydroazulene Framework via Trienamine-Mediated [6+4] Cycloaddition

| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

|---|

Data sourced from reference researchgate.net.

Diastereoselective Control

Diastereoselective control in the synthesis of this compound has been successfully achieved through various methodologies, with tandem reactions and cycloadditions being particularly prominent. A powerful strategy involves a rhodium(I)-catalyzed tandem cyclopropanation/Cope rearrangement of trienones, which generates the hexahydroazulene core. nih.gov This is often followed by a Diels-Alder reaction to introduce further complexity. nih.gov

The diastereoselectivity of these processes can be influenced by the substrate and reaction conditions. For instance, in a tandem cyclopropanation/Cope rearrangement, the diastereomeric ratio of the resulting hexahydroazulenes can be modest, which has been attributed to the small steric difference between certain substituents on the starting material. nih.gov Subsequent reactions, such as a palladium-catalyzed hydrogenation of a Diels-Alder adduct, can proceed with high diastereoselectivity. nih.gov

The Diels-Alder reaction itself is a cornerstone for constructing the hexahydroazulene skeleton with diastereocontrol. nih.govthieme-connect.de The stereochemical outcome of the Diels-Alder reaction is governed by the principles of orbital overlap, with the endo product often being favored under kinetic control due to secondary orbital interactions. nih.gov The choice of diene and dienophile, as well as the use of Lewis acid catalysts, can influence the diastereoselectivity of the cycloaddition. nih.gov In some cases, intramolecular Diels-Alder reactions have been employed to afford annulated hexahydroazulene systems. thieme-connect.de

The results of a diastereoselective synthesis of hexahydroazulenes via a cyclopropanation/Cope rearrangement are summarized in the following table:

Table 2: Diastereoselective Synthesis of Hexahydroazulenes via Tandem Cyclopropanation/Cope Rearrangement

| Entry | Substrate | Diastereomeric Ratio (cis:trans) | Combined Yield (%) |

|---|---|---|---|

| 1 | Trienone 11a | 1:1.5 | 65 |

| 2 | Trienone 11b | 1:1.5 | 55 |

| 3 | Trienone 11c | 1:1.6 | 75 |

Data sourced from reference nih.gov.

Catalyst Development and Optimization in Hexahydroazulene Synthesis

The development and optimization of catalysts are central to the advancement of synthetic methodologies for this compound. Both transition metal catalysts and organocatalysts have been instrumental in achieving high efficiency and stereoselectivity.

Rhodium catalysts have proven to be particularly versatile in the synthesis of the hexahydroazulene core and related structures. nih.govresearchgate.net Rhodium(I) complexes are effective in catalyzing tandem reactions, such as the cyclopropanation/Cope rearrangement sequence. nih.gov The optimization of rhodium-catalyzed reactions often involves the screening of different ligands, as the electronic and steric properties of the ligand can significantly impact the catalyst's activity and selectivity. nih.govnih.gov The development of chiral rhodium complexes has been a major focus in the field of asymmetric catalysis, enabling highly enantioselective hydrogenations and other transformations. rsc.org

Gold catalysts have also emerged as powerful tools in modern organic synthesis, particularly for the activation of alkynes and enynes toward nucleophilic attack. escholarship.orgmdpi.com The optimization of gold-catalyzed reactions can involve tuning the electronic properties of the gold center by varying the ligands and counterions. mdpi.com The size and support of gold nanoparticles can also play a crucial role in the activity and stability of heterogeneous gold catalysts. researchgate.netchemrxiv.org While their application in the synthesis of the specific this compound scaffold is an area of active investigation, the principles of gold catalyst development are highly relevant to the design of new synthetic routes. escholarship.org

Organocatalysis has provided a complementary approach to metal catalysis for the synthesis of chiral hexahydroazulenes. researchgate.netd-nb.info The development of novel chiral organocatalysts, such as derivatives of proline and chiral phosphoric acids, has been a key driver of progress in this area. beilstein-journals.orgd-nb.infoorganic-chemistry.org Catalyst optimization in organocatalysis often involves modifying the catalyst scaffold to fine-tune its steric and electronic properties, thereby enhancing its stereodirecting ability. d-nb.info The use of additives and co-catalysts can also be crucial for achieving high reactivity and selectivity. d-nb.info

The ongoing development of new catalysts and the optimization of existing catalytic systems will undoubtedly continue to push the boundaries of what is possible in the synthesis of this compound and its analogues, opening up new avenues for the discovery of novel therapeutic agents and functional materials.

Electrophilic and Nucleophilic Reactions of the Hexahydroazulene Core

The hexahydroazulene skeleton, particularly in its unsaturated forms, is reactive towards both electrophiles and nucleophiles. The electron-rich double bonds within the ring system are prime targets for electrophilic attack.

Electrophilic Reactions:

Nucleophilic Reactions:

Conversely, the introduction of electron-withdrawing groups onto the hexahydroazulene framework can render certain positions susceptible to nucleophilic attack. Nucleophiles are electron-rich species that seek positively charged or electron-deficient centers. byjus.comyoutube.com Nucleophilic substitution reactions on the hexahydroazulene core, while less common than electrophilic reactions, provide a pathway for introducing a variety of functional groups. These reactions often proceed through a pentacoordinated intermediate, particularly when the substitution occurs at a phosphorus atom within a derivative. researchgate.net

Pericyclic Rearrangements and Sigmatropic Shifts

Pericyclic reactions, which proceed through a cyclic transition state, are a hallmark of hexahydroazulene chemistry. unina.itmsu.edu These concerted reactions, often governed by the principles of orbital symmetry, allow for significant and stereospecific skeletal reorganizations. scribd.com

Sigmatropic Rearrangements:

A key class of pericyclic reactions observed in hexahydroazulene systems is the sigmatropic rearrangement, where a sigma-bonded substituent migrates across a π-system. wikipedia.orglibretexts.org The classification of these shifts is given by an order term [i,j], indicating the number of atoms over which the sigma bond migrates. wikipedia.org

smolecule.comtesisenred.net-Shifts: These rearrangements involve the movement of a substituent across a three-atom π-system. While thermal smolecule.comtesisenred.net-hydride shifts are often geometrically prohibited, photochemical smolecule.comtesisenred.net-shifts can proceed suprafacially. wikipedia.orguh.eduaklectures.com

smolecule.comresearchgate.net-Shifts: Involving a five-atom π-system, thermal smolecule.comresearchgate.net-hydride shifts are common and occur suprafacially. uh.edulibretexts.org

smolecule.comlibretexts.org-Shifts: These shifts proceed through an antarafacial transition state and are observed in bicyclic systems. wikipedia.orguh.edu

tesisenred.nettesisenred.net-Shifts: The Cope and Claisen rearrangements are prominent examples of tesisenred.nettesisenred.net-sigmatropic shifts. msu.edulibretexts.orglibretexts.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether or allyl aryl ether. libretexts.orglibretexts.org A tandem cyclopropanation/Cope rearrangement sequence has been utilized to synthesize hydroazulenones. pitt.edu

Table 1: Common Sigmatropic Rearrangements in Organic Chemistry

| Rearrangement Type | Description | Key Features |

| smolecule.comtesisenred.net-Shift | Migration of a σ-bond across a 3-atom π-system. | Often requires photochemical conditions. uh.eduaklectures.com |

| smolecule.comresearchgate.net-Shift | Migration of a σ-bond across a 5-atom π-system. | Commonly occurs under thermal conditions. uh.edulibretexts.org |

| smolecule.comlibretexts.org-Shift | Migration of a σ-bond across a 7-atom π-system. | Proceeds via an antarafacial transition state. wikipedia.orguh.edu |

| tesisenred.nettesisenred.net-Shift (Cope) | Rearrangement of a 1,5-diene. | A common and stereospecific reaction. libretexts.orglibretexts.org |

| tesisenred.nettesisenred.net-Shift (Claisen) | Rearrangement of an allyl vinyl ether or allyl aryl ether. | Leads to the formation of a γ,δ-unsaturated carbonyl compound or an o-allylphenol. libretexts.orglibretexts.org |

Functionalization and Derivatization Strategies for Hexahydroazulene Skeletons

The strategic functionalization of the hexahydroazulene skeleton is crucial for the synthesis of complex natural products and novel bioactive molecules. A variety of methods have been developed to introduce diverse functional groups and build upon the core structure.

Gold(I)-catalyzed reactions have emerged as a powerful tool for constructing and functionalizing the this compound skeleton. acs.orgacs.org For instance, a gold(I)-catalyzed tandem cyclization-1,5-migration-cyclopropanation has been employed in the synthesis of (+)-Schisanwilsonene A, forming a key this compound intermediate. urv.cat Furthermore, gold-catalyzed reactions can facilitate the construction of the hydroazulene bicyclic skeleton in a single transformation from readily available starting materials. acs.org

Other strategies for derivatization include:

Three-component reactions: The reaction of azulene, an aryl glyoxal, and a 1,3-dicarbonyl compound can be used to synthesize a variety of azulene derivatives. researchgate.net

Diels-Alder reactions: This cycloaddition reaction can be used to introduce new rings and stereocenters onto the hexahydroazulene framework. pitt.edu

Radical reactions: Radical-mediated cyclizations can be employed to form the seven-membered ring of the hexahydroazulene system. researchgate.net

Oxidative and Reductive Transformations of this compound Derivatives

Oxidative and reductive methods provide essential tools for manipulating the functional groups and saturation levels of hexahydroazulene derivatives.

Oxidative Transformations:

The double bonds within the hexahydroazulene core are susceptible to oxidation. Common oxidative transformations include:

Epoxidation: The conversion of an alkene to an epoxide, often using reagents like m-chloroperoxybenzoic acid (mCPBA). acs.org

Oxidative Cleavage: The breaking of a double bond to form carbonyl compounds. This can be achieved using reagents like ozone (ozonolysis) or potassium permanganate. thieme-connect.de 1,2-diols can also be cleaved to form carbonyl compounds using reagents like periodates or lead(IV) acetate. thieme-connect.de

Hydroxylation: The addition of hydroxyl groups across a double bond.

Reductive Transformations:

Reduction reactions are employed to saturate the double bonds within the hexahydroazulene skeleton.

Hydrogenation: The addition of hydrogen across a double bond, typically using a metal catalyst such as palladium, platinum, or Raney nickel. smolecule.comurv.cat Palladium-catalyzed hydrogenation has been used for the diastereoselective reduction of trisubstituted double bonds in hydroazulenone systems. pitt.edu

Interconversion Pathways Among Hexahydroazulene Isomers

Hexahydroazulene isomers can undergo interconversion through various pathways, often driven by the pursuit of thermodynamic stability. These transformations can involve rearrangements of the carbon skeleton or shifts of substituents.

Theoretical studies using density functional theory (DFT) have been employed to predict the relative energies and stabilities of different C8H13+ isomers, which include bicyclo[5.1.0]octane, bicyclo[4.2.0]octane, and octahydropentalene structures. orientjchem.org These studies also map out the isomerization pathways and transition states connecting these isomers, revealing the activation energies required for their interconversion. orientjchem.org The interconversion between isomers can occur through hydride shifts and the formation of new bonds, leading to different ring fusions and cation positions. orientjchem.org For example, the interconversion between conformational isomers can occur with a minimal energy barrier, indicating a rapid reaction rate. mdpi.com

Mechanistic Investigations of 1,2,3,3a,4,7 Hexahydroazulene Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental to unraveling the stepwise processes in the formation of hexahydroazulenes. These investigations provide crucial data on reaction rates, the influence of reaction conditions, and the structural nature of fleeting intermediates. While specific kinetic data for the formation of 1,2,3,3a,4,7-hexahydroazulene is not extensively documented in dedicated studies, the mechanism can be understood by examining analogous systems, particularly the well-studied norcaradiene-cycloheptatriene equilibrium.

The synthesis of the hydroazulene skeleton often proceeds through a ring-expansion strategy, where a substituted indane derivative is converted into the bicyclic azulene (B44059) core. A key step in this transformation is the thermal electrocyclic ring-opening of a norcaradiene intermediate to a cycloheptatriene (B165957) (the hexahydroazulene system).

Kinetic Data for the Norcaradiene-Cycloheptatriene Isomerization

Recent theoretical studies have provided updated kinetic and thermodynamic data for the parent norcaradiene-cycloheptatriene isomerization, which serves as a model for the behavior of substituted analogues like the precursors to this compound. These calculations highlight the transient nature of the norcaradiene intermediate.

| Temperature (K) | Forward Rate Constant (k_fwd, s⁻¹) | Reverse Rate Constant (k_rev, s⁻¹) | Half-life of Norcaradiene (s) |

| 100 | 6.5 x 10⁴ | 6.4 x 10⁻⁷ | 1.7 x 10⁻⁵ |

| 293.15 | - | - | Extremely short |

Data from theoretical calculations on the parent norcaradiene-cycloheptatriene system.

These theoretical findings indicate that at low temperatures, the isomerization is dominated by heavy-atom quantum tunneling, leading to an exceptionally short half-life for norcaradiene, making its direct experimental detection challenging. acs.org

Spectroscopic Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for identifying the structures of intermediates and products in hexahydroazulene synthesis. In studies of related azulenone systems, NMR spectroscopy has been used to investigate the equilibrium between norcaradiene and cycloheptatriene tautomers. The position of this equilibrium is sensitive to substitution patterns.

Characteristic chemical shifts in ¹H and ¹³C NMR can help distinguish between the two isomers. For instance, the bridgehead protons and carbons of the cyclopropane (B1198618) ring in the norcaradiene tautomer exhibit distinct upfield shifts compared to the corresponding olefinic signals in the cycloheptatriene form.

| Tautomer | Typical ¹H Chemical Shift (ppm) for C1/C6 Protons | Typical ¹³C Chemical Shift (ppm) for C1/C6 Carbons |

| Norcaradiene | 2.8 - 3.5 | 35 - 45 |

| Cycloheptatriene | 5.2 - 5.3 | 120 - 130 |

Data based on NMR studies of azulenone systems. rsc.org

At room temperature, if the equilibrium is rapid, time-averaged NMR signals are often observed. Variable temperature (VT) NMR studies can sometimes be used to slow down the interconversion and observe the individual tautomers. However, for many systems, the high reactivity and low equilibrium concentration of the norcaradiene make its direct spectroscopic observation difficult, even at very low temperatures. rsc.org

Transition State Analysis in Hexahydroazulene Transformations

The stereochemical outcome and feasibility of the reactions leading to hexahydroazulenes are dictated by the energetics and geometries of the transition states. Computational chemistry provides a powerful tool to model these transient structures that are not directly observable.

The key transformation in many synthetic routes to the this compound core is the electrocyclic ring-opening of a norcaradiene intermediate. This is a pericyclic reaction governed by the principles of orbital symmetry. For a thermal 6π-electron electrocyclic reaction, the process is predicted to be disrotatory. This means that the substituents on the carbons of the breaking sigma bond rotate in opposite directions (one clockwise, one counterclockwise) during the ring-opening.

Computational Insights into Electrocyclic Ring-Opening

While specific computational studies on the this compound precursor are scarce, extensive theoretical work on the parent cyclobutene (B1205218) and hexatriene electrocyclizations confirms the stereochemical predictions of the Woodward-Hoffmann rules. These studies analyze the potential energy surface and locate the transition state structure connecting the reactant and product.

For the disrotatory ring-opening of a substituted norcaradiene, the transition state would feature a partially broken C-C sigma bond and significant p-orbital overlap developing between the termini of the forming hexatriene system. The stereochemistry of the final hexahydroazulene product is directly determined by the direction of this rotation and the substituents present on the norcaradiene precursor.

In related cycloaddition reactions that can also lead to hydroazulene skeletons, such as [4+3] cycloadditions, computational studies have been employed to predict reaction pathways and product distributions by comparing the activation energies of different possible transition states. These analyses have shown that factors like steric hindrance and secondary orbital interactions in the transition state can significantly influence the regio- and stereoselectivity of the reaction.

Role of Intermediates in Reaction Pathways Leading to Hexahydroazulenes

A common and effective method for constructing the hydroazulene skeleton is through a ring-enlargement of an indane-derived precursor. This process involves the following key intermediates:

Carbene Adducts: The reaction is often initiated by the addition of a carbene (e.g., dichlorocarbene, generated in situ from chloroform (B151607) and a strong base) to a double bond in a dihydroindane derivative. This step forms a dichlorocyclopropane ring fused to the existing five-membered ring. This cyclopropane-containing species is a crucial carbene adduct intermediate.

Norcaradiene Intermediate: The carbene adduct is then treated with reagents to induce ring expansion. For instance, reaction with bromine followed by elimination with a base like triethylamine (B128534) can lead to the formation of a norcaradiene intermediate. The norcaradiene is a valence tautomer of the cycloheptatriene system and is characterized by a bicyclo[4.1.0]heptadiene structure. This intermediate is typically unstable and exists in equilibrium with its cycloheptatriene counterpart.

Cycloheptatriene (Hexahydroazulene) Formation: The norcaradiene intermediate readily undergoes a thermal 6π-electron electrocyclic ring-opening to form the more stable cycloheptatriene ring system, which constitutes the seven-membered ring of the target this compound. This ring-opening is a concerted and stereospecific process. Following the ring-opening, a base-catalyzed prototropic shift (a rearrangement of a proton) can occur to give the thermodynamically more stable double bond arrangement in the final product.

The transient nature of the norcaradiene intermediate means it is rarely isolated but its existence is inferred from the structure of the final product and by analogy with well-studied norcaradiene-cycloheptatriene equilibria. The choice of reagents and reaction conditions is critical to guide the reaction through this sequence of intermediates to afford the desired hexahydroazulene product.

Computational and Theoretical Chemistry of 1,2,3,3a,4,7 Hexahydroazulene

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of 1,2,3,3a,4,7-hexahydroazulene. These studies, often employing Density Functional Theory (DFT) and other ab initio methods, elucidate the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and physical properties. arxiv.orgnorthwestern.edudtic.mil

Key aspects of the electronic structure that are investigated include the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's behavior in chemical reactions. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic absorption properties.

Theoretical studies also provide a detailed picture of the bonding within the this compound framework. By analyzing the electron density, computational chemists can characterize the nature of the carbon-carbon and carbon-hydrogen bonds, identifying regions of high or low electron density. This information is valuable for understanding the molecule's dipole moment and its interactions with other molecules. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |

| Dipole Moment | 1.8 D | DFT/B3LYP |

Note: The values presented in this table are illustrative and represent typical data obtained from quantum mechanical calculations.

Detailed Conformational Analysis and Energy Landscape Mapping

The flexibility of the seven-membered ring and the stereochemistry at the ring fusion in this compound give rise to a complex conformational landscape. Conformational analysis is the systematic study of the different spatial arrangements of the atoms in a molecule and their corresponding energies. organicchemistrytutor.comlibretexts.orglumenlearning.com This analysis is crucial for understanding how the molecule's shape influences its physical and biological properties.

Computational methods are employed to map the potential energy surface (PES) of the molecule, identifying stable conformers (local minima) and the transition states that connect them. nih.gov This mapping provides a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations. youtube.com Techniques such as molecular mechanics and quantum mechanical calculations are used to determine the relative energies of different conformers.

The results of a detailed conformational analysis can be visualized in a potential energy diagram, which plots the energy of the molecule as a function of one or more dihedral angles. This allows for the identification of the most stable, low-energy conformations that are likely to be populated at room temperature.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C3a) | Relative Energy (kcal/mol) |

| Chair-like | 180° | 0.0 |

| Twist-chair | 120° | 2.5 |

| Boat-like | 60° | 5.8 |

| Twist-boat | 0° | 7.2 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Computational Predictions of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. nih.govethz.charxiv.org By modeling the reaction pathways, chemists can predict the feasibility of a reaction, identify potential intermediates and byproducts, and understand the factors that control the reaction's outcome.

A key aspect of these studies is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Quantum chemical calculations can provide detailed information about the geometry and electronic structure of transition states. nih.gov

These computational predictions are invaluable for designing new synthetic routes to this compound and for understanding its reactivity in various chemical environments. For example, theoretical studies can predict the regioselectivity and stereoselectivity of reactions, guiding experimental efforts to achieve desired products.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Attack | TS1 | 15.2 |

| Ring Opening | TS2 | 25.8 |

| Rearrangement | TS3 | 12.5 |

Note: This table provides illustrative data for a hypothetical reaction pathway to demonstrate the type of information obtained from computational reaction predictions.

Simulated Spectroscopic Properties for Experimental Validation

Computational methods can simulate various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. researchgate.net

For instance, theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, chemists can confirm the structure of the synthesized molecule and gain insights into the nature of its chemical bonds.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using quantum mechanical methods. These calculated shifts can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule, which is a crucial step in structure elucidation. Electronic properties such as absorption wavelengths can also be investigated using time-dependent DFT (TD-DFT). researchgate.net

Table 4: Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Value | Experimental Value |

| IR Frequency (C=C stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |

| ¹H NMR Chemical Shift (H3a) | 2.8 ppm | 2.9 ppm |

| ¹³C NMR Chemical Shift (C4) | 125 ppm | 126 ppm |

Note: The values in this table are for illustrative purposes to show the comparison between simulated and experimental spectroscopic data.

Applications of 1,2,3,3a,4,7 Hexahydroazulene and Its Structural Motifs in Advanced Chemical Synthesis

Utilization in Natural Product Total Synthesis (e.g., Guaianes, Pseudoguaianes)

The hydroazulene framework is a foundational structural element in numerous natural products, many of which exhibit notable biological properties. beilstein-journals.orgnih.gov This is particularly true for the guaiane (B1240927) and pseudoguaianolide (B12085752) families of sesquiterpene lactones, which have been targets for total synthesis due to their complex architectures and significant pharmaceutical potential, including anti-inflammatory and anticancer activities. rsc.orgresearchgate.net The 1,2,3,3a,4,7-hexahydroazulene skeleton is a common intermediate in the synthetic routes developed to access these complex molecules. beilstein-journals.orgnih.gov

Synthetic chemists have devised various strategies to construct the 5,7-fused bicyclic system of guaianolides, often involving intricate cyclization and rearrangement reactions. nih.govresearchgate.net For instance, the total synthesis of (−)-oxyphyllol, a guaiane sesquiterpene, was achieved concisely from an epoxy enone intermediate that already contained the core hydroazulene structure. beilstein-journals.orgnih.gov This synthesis highlighted the use of a regio- and diastereoselective cobalt(II)-catalyzed hydration and a transannular epoxide opening as key steps to elaborate the basic hexahydroazulene framework. beilstein-journals.org Similarly, this same hydroazulene-containing precursor served as an intermediate in the total synthesis of the anticancer agent (−)-englerin A. nih.gov

The challenge in synthesizing these natural products lies in controlling the stereochemistry and oxidation levels of the flexible seven-membered ring fused to a five-membered ring. nih.gov The development of novel synthetic methods, such as catalytic diastereoselective reactions and photochemical strategies, has been crucial in advancing the total synthesis of this class of compounds. rsc.org The successful synthesis of these complex targets not only provides access to quantities for biological study but also drives the discovery of new chemical reactions and strategies. nih.gov

Table 1: Representative Natural Products Containing the Hydroazulene Scaffold

| Natural Product | Class | Key Synthetic Feature | Biological Relevance |

|---|---|---|---|

| (−)-Oxyphyllol | Guaiane Sesquiterpene | Transannular epoxide opening of a hydroazulene intermediate. beilstein-journals.org | Isolated from medicinal plants. beilstein-journals.org |

| (−)-Englerin A | Guaiane Sesquiterpene | Synthesized from a precursor containing the hydroazulene core. nih.gov | Potent and selective cytotoxic activity against renal cancer cells. |

| Mikanokryptin | 8,12-Guaianolide | A double allylation strategy was used to construct the 5,7-fused skeleton. nih.gov | Part of a large family of biologically significant sesquiterpene lactones. nih.gov |

| Estafiatin | Guaianolide | A popular target in total synthesis campaigns. nih.gov | Exhibits phytotoxic, cytotoxic, and fungicidal activities. researchgate.net |

Integration into Functional Materials and Polymer Chemistry

While the saturated this compound is primarily recognized as a building block in natural product synthesis, its aromatic counterpart, azulene (B44059), possesses unique electronic and photophysical properties that make it a valuable component in functional materials and polymer chemistry. nih.govnih.gov Azulene is a non-benzenoid aromatic hydrocarbon with a significant dipole moment, a small HOMO-LUMO gap, and a characteristic blue color, distinguishing it from its colorless isomer, naphthalene. beilstein-journals.org

These properties have driven the synthesis of azulene-containing polymers, or polyazulenes, for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells. nih.govnih.gov The way azulene units are connected in the polymer backbone—for instance, through the five-membered ring (1,3-connectivity) or the seven-membered ring (4,7-connectivity)—significantly influences the resulting material's properties. beilstein-journals.org Chemical synthesis methods, including various cross-coupling reactions, provide precise control over this connectivity. beilstein-journals.org

Polyazulenes exhibit interesting characteristics such as high capacitance, redox activity, and the ability to absorb light in the near-infrared region, making them suitable for energy storage devices and sensors. beilstein-journals.orgnih.gov The synthesis of these materials can be achieved through chemical oxidative polymerization or on-surface synthesis, which allows for the creation of well-defined polymeric structures. nih.govbohrium.com The resulting polymers often show excellent thermal stability and reversible acid-base responsiveness. beilstein-journals.org

Table 2: Properties of Azulene-Containing Polymers

| Polymer Type | Connectivity | Synthesis Method | Key Properties & Potential Applications |

|---|---|---|---|

| 1,3-Polyazulene | Via five-membered ring | Yamamoto protocol | Soluble in many organic solvents; integrity of azulene units confirmed by NMR. beilstein-journals.org |

| 4,7-Polyazulene | Via seven-membered ring | Suzuki, Stille, etc. | Excellent thermal stability (Td = 404 °C); reversible acid-base response; potential for near-IR absorption. beilstein-journals.org |

| 2,6-Polyazulene | Via both rings | On-surface synthesis | Electronic band gap of 1.8 eV; potential for unique optoelectronic properties. bohrium.com |

| Polyazulene Thin Films | Not specified | Vapor Phase Polymerization | High areal capacitance (up to 4.52 mF/cm²); potential for energy storage and antistatic coatings. nih.gov |

Role in Agrochemical Research and Development

There is no extensive body of research detailing the direct application of this compound in commercial agrochemicals. However, the structural motif is central to natural product families that exhibit biological activities relevant to agrochemical development. chimia.chnih.gov Natural products are a historically important source of inspiration for new herbicides, fungicides, and insecticides due to their inherent biological activity shaped by evolutionary pressures. chimia.ch

Specifically, the guaianolides, a class of compounds built around the hydroazulene scaffold, have demonstrated a range of promising bioactivities, including phytotoxic (herbicidal), antifungal, and bactericidal effects. researchgate.net For example, dehydrocostuslactone has shown high phytotoxicity in bioassays, suggesting its potential as a plant growth inhibitor. researchgate.net The discovery of such activities in natural products containing the hexahydroazulene core suggests that this scaffold could serve as a template for the design and synthesis of new agrochemical agents. chimia.chosti.gov

The development of novel herbicides and fungicides is critical for modern agriculture, and compounds derived from natural sources are often sought for their potential for lower environmental persistence and higher target specificity. chimia.chrsc.org The exploration of derivatives of bioactive natural products like guaianolides could lead to the identification of new compounds with potent and selective herbicidal or fungicidal properties suitable for crop protection. nih.govrsc.org

Precursors for Bioactive Scaffolds and Chemical Probes

The this compound framework serves as a valuable precursor for the construction of novel bioactive scaffolds. researchgate.net In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically functionalized to create a library of compounds for biological screening. nih.gov The azulene scaffold is considered an underused but valuable lipophilic bicycle that complements more common structures in drug discovery. researchgate.net

Recent research has demonstrated the development of novel cascade reactions to produce chiral hexahydroazulene frameworks with high stereoselectivity. researchgate.net In one study, a series of these newly synthesized hexahydroazulene compounds were evaluated for biological activity using a cell painting assay, a high-content screening method that monitors morphological changes in cells. Several of the compounds were found to be bioactive, inducing specific morphological changes in human osteosarcoma cells without causing excessive toxicity. researchgate.net

This ability to generate functionalized, bioactive scaffolds is the first step toward the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in cellular and in vivo settings. nih.govnih.gov The synthesis of diverse libraries of hexahydroazulene derivatives provides a collection of tool compounds that can be used to probe biological systems, identify new therapeutic targets, and serve as starting points for drug discovery programs. researchgate.netnih.gov

Future Perspectives and Grand Challenges in 1,2,3,3a,4,7 Hexahydroazulene Research

Development of Unexplored Synthetic Avenues for Hexahydroazulene Isomers

The synthesis of the azulene (B44059) core has been a subject of extensive research, with established methods such as the Ziegler-Hafner and Nozoe syntheses providing access to the aromatic framework. However, the selective and stereocontrolled synthesis of hexahydroazulene isomers remains a significant challenge. Future research will likely focus on developing novel synthetic strategies that offer precise control over the degree and pattern of saturation.

A key challenge lies in moving beyond the flat, aromatic azulene precursors and developing methods for the direct, asymmetric synthesis of the chiral hexahydroazulene core. This could involve the exploration of novel cycloaddition strategies, such as intramolecular [6+4] cycloadditions of tethered trienes and dienes, which could provide a rapid entry to the bicyclo[5.3.0]decane skeleton. Furthermore, transition metal-catalyzed cyclization reactions present a promising avenue for the construction of these complex carbocycles from simpler acyclic precursors.

Another grand challenge is the development of modular synthetic routes that allow for the facile introduction of a diverse range of functional groups onto the hexahydroazulene scaffold. This would enable the systematic exploration of structure-activity relationships in various applications. Future synthetic endeavors will likely focus on late-stage functionalization of the saturated carbon framework, a notoriously difficult task. The development of regioselective and stereoselective C-H activation/functionalization methods tailored for the hexahydroazulene system would be a major breakthrough.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Asymmetric Cycloadditions | Enantioselective [6+4] or other cycloaddition reactions to construct the bicyclic core. | High stereocontrol, rapid increase in molecular complexity. | Development of suitable chiral catalysts and precursors. |

| Transition Metal Catalysis | Cyclization of acyclic precursors mediated by transition metals (e.g., Pd, Rh, Au). | Access to diverse substitution patterns, milder reaction conditions. | Catalyst design for high selectivity and efficiency. |

| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the saturated portion of the molecule. | Modular synthesis, rapid generation of derivatives. | Regio- and stereoselectivity on a non-activated carbon skeleton. |

| On-Surface Synthesis | Utilization of surface-confined reactions to control the formation of specific isomers. | High precision and control over the final structure. | Scalability and transferability from surface to solution-phase synthesis. |

Discovery of Novel Reactivity and Rearrangement Processes

The reactivity of the fully aromatic azulene system is well-documented, with a clear distinction between the electron-rich five-membered ring and the electron-deficient seven-membered ring. In contrast, the reactivity of hexahydroazulene isomers is much less understood. The interplay between the remaining olefinic bonds and the stereochemistry of the saturated carbon centers is expected to give rise to novel and potentially useful chemical transformations.

One of the grand challenges in this area is to systematically investigate the reactivity of the different double bond isomers of hexahydroazulene. For the 1,2,3,3a,4,7-hexahydroazulene isomer, the reactivity of the isolated double bond in the seven-membered ring and the conjugated diene system within the five-membered ring moiety will be of particular interest. Future research could explore a range of reactions, including electrophilic additions, cycloadditions, and transition metal-catalyzed transformations at these sites.

Furthermore, the flexible, non-aromatic nature of the hexahydroazulene skeleton makes it a prime candidate for novel skeletal rearrangement reactions. For instance, acid- or metal-catalyzed rearrangements could lead to the formation of other bicyclic or even tricyclic systems. A particularly intriguing avenue for exploration is the Cope rearrangement, which has been shown to be a viable route to hexahydroazulene derivatives. researchgate.net The discovery and understanding of such rearrangements could provide access to a wide array of novel carbocyclic scaffolds.

| Reaction Type | Potential for Novelty in Hexahydroazulenes | Research Focus |

| Electrophilic Addition | Altered regioselectivity and stereoselectivity due to the non-aromatic, strained ring system. | Systematic study of additions to different double bond isomers. |

| Cycloaddition Reactions | Participation of the diene system in Diels-Alder reactions, or [2+2] cycloadditions of the isolated double bond. | Exploration of intramolecular and intermolecular cycloadditions for the synthesis of complex polycyclic systems. |

| Skeletal Rearrangements | Access to novel carbocyclic frameworks through transannular reactions or sigmatropic shifts. | Investigation of acid-catalyzed, thermal, and metal-mediated rearrangements. |

| Oxidation/Reduction | Selective transformation of the remaining double bonds to introduce new functional groups. | Development of methods for the controlled oxidation or reduction of specific olefinic sites. |

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry is poised to play a pivotal role in accelerating the exploration of hexahydroazulene chemistry. The conformational flexibility of the partially saturated rings presents a significant challenge for computational modeling compared to the rigid, planar azulene system. A grand challenge in this area is the development of accurate and efficient computational methods to predict the conformational landscape of various hexahydroazulene isomers and their substituted derivatives.

Future advancements in computational methodologies will enable the accurate prediction of the thermodynamic stability of different isomers, which can guide synthetic efforts. Density Functional Theory (DFT) will likely be a key tool in this endeavor, although the choice of functional will be crucial for obtaining reliable energy predictions for these non-aromatic systems. Moreover, quantum mechanical calculations can be employed to predict spectroscopic properties, such as NMR and circular dichroism spectra, which will be invaluable for the characterization and stereochemical assignment of newly synthesized hexahydroazulene derivatives.

Beyond prediction, a major future direction is the use of computational methods for the de novo design of functional hexahydroazulene-based molecules. This could involve in silico screening of virtual libraries of hexahydroazulene derivatives for specific properties, such as binding affinity to a biological target or desired electronic properties for materials science applications. The development of machine learning models trained on experimental and computational data could further accelerate the discovery of hexahydroazulenes with tailored functionalities.

| Computational Method | Application in Hexahydroazulene Research | Future Advancements and Challenges |

| Density Functional Theory (DFT) | Prediction of isomer stability, reaction mechanisms, and spectroscopic properties. | Development of functionals optimized for non-aromatic, strained carbocycles; accurate prediction of chiroptical properties. |

| Molecular Dynamics (MD) | Exploration of the conformational landscape and dynamics of flexible hexahydroazulene derivatives. | Integration with quantum mechanical methods (QM/MM) for more accurate simulations of reactivity. |

| In Silico Screening | Virtual screening of compound libraries to identify potential applications in drug discovery and materials science. | Development of accurate and efficient scoring functions for hexahydroazulene-based ligands. |

| Machine Learning (ML) | Prediction of properties and reactivity based on structural features. | Generation of large, high-quality datasets for training ML models; development of interpretable models. |

Expanding Applications in Emerging Chemical Fields

While the applications of the parent azulene in areas such as organic electronics and medicine are being actively explored, the potential applications of hexahydroazulenes remain largely untapped. The unique three-dimensional structures and chirality of hexahydroazulene isomers make them attractive scaffolds for a variety of emerging chemical fields.

In medicinal chemistry, the hexahydroazulene framework could serve as a novel scaffold for the design of new therapeutic agents. Its non-planar structure may allow for better binding to the complex three-dimensional surfaces of biological targets compared to flat aromatic molecules. A significant future challenge will be to synthesize and screen libraries of hexahydroazulene derivatives to identify new bioactive compounds. The natural occurrence of the hexahydroazulene skeleton in some bioactive sesquiterpenoids suggests that this is a promising avenue for drug discovery.

In materials science, the incorporation of the rigid, chiral hexahydroazulene unit into polymers or functional materials could lead to novel properties. For example, hexahydroazulene-containing polymers may exhibit unique chiroptical properties or could be used as chiral stationary phases in chromatography. Furthermore, the functionalization of the hexahydroazulene scaffold could allow for its use as a building block for the synthesis of novel ligands for catalysis or as a component of new organic electronic materials where the saturated framework can be used to tune intermolecular interactions.

| Application Area | Potential of Hexahydroazulenes | Grand Challenges |

| Medicinal Chemistry | Novel three-dimensional scaffold for drug discovery, potential for improved binding to biological targets. | Development of efficient synthetic routes for library synthesis, identification of bioactive derivatives. |

| Materials Science | Building block for chiral polymers, functional materials with unique chiroptical properties. | Controlled polymerization of hexahydroazulene-containing monomers, understanding structure-property relationships. |

| Catalysis | Precursors for novel chiral ligands for asymmetric catalysis. | Design and synthesis of ligands with optimal steric and electronic properties for specific catalytic transformations. |

| Organic Synthesis | Versatile building block for the synthesis of complex natural products and other polycyclic systems. | Development of synthetic strategies that utilize the unique reactivity of the hexahydroazulene core. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.